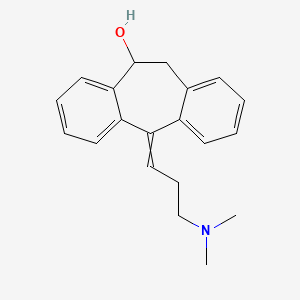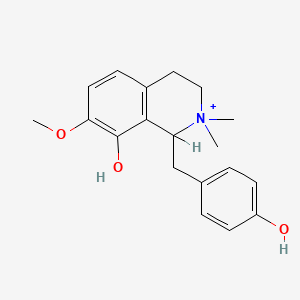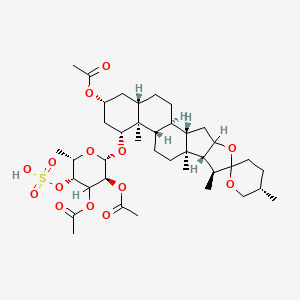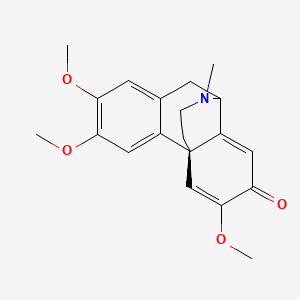
4-碘苯甲酸N-琥珀酰亚胺酯
概述
描述
N-Succinimidyl 4-iodobenzoate: is a chemical compound widely used in the field of biochemistry and molecular biology. It is primarily utilized as a reagent for the radioiodination of proteins and peptides. This compound is known for its ability to form stable amide bonds with primary amines, making it an essential tool in the labeling and modification of biomolecules.
科学研究应用
Chemistry:
In chemistry, N-Succinimidyl 4-iodobenzoate is used as a reagent for the synthesis of various labeled compounds. It is particularly useful in the preparation of radioiodinated compounds for use in imaging and diagnostic applications.
Biology:
In biological research, this compound is used for the labeling of proteins and peptides. It facilitates the attachment of radioactive iodine to biomolecules, enabling their detection and tracking in biological systems. This is especially valuable in studies involving protein-protein interactions and cellular localization.
Medicine:
In the medical field, N-Succinimidyl 4-iodobenzoate is used in the development of radiopharmaceuticals. These radiolabeled compounds are used in diagnostic imaging techniques such as positron emission tomography and single-photon emission computed tomography. The compound’s ability to form stable bonds with biomolecules makes it an ideal candidate for creating targeted imaging agents.
Industry:
In industrial applications, N-Succinimidyl 4-iodobenzoate is used in the production of labeled compounds for quality control and process monitoring. Its use in the labeling of proteins and peptides ensures accurate tracking and analysis of these molecules in various industrial processes.
作用机制
Target of Action
N-Succinimidyl 4-iodobenzoate, also known as 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate, is primarily used for the radio-iodination of proteins and peptides, including monoclonal antibodies . The primary targets of this compound are proteins and peptides that undergo internalization after receptor or antigen binding .
Mode of Action
The compound interacts with its targets (proteins and peptides) through a process called radio-iodination . In this process, the tin precursor N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB, 3) is first radio-iodinated to [*I]Boc-SGMIB, a derivative of [*I]SGMIB with the guanidine function protected with Boc groups . This interaction results in the formation of a radiolabeled protein or peptide that can be used for various diagnostic and therapeutic applications .
Biochemical Pathways
The biochemical pathways affected by N-Succinimidyl 4-iodobenzoate involve the internalization of the radiolabeled proteins and peptides after receptor or antigen binding . This internalization process can subject the proteins to extensive catabolism, primarily reflecting the action of proteases present in the lysosomal compartment of the targeted cells .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 4-iodobenzoate involves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the radiolabeled proteins and peptides . The compound exhibits high in vivo stability, which is crucial for the study of the pharmacokinetics and biodistribution of biotherapeutics .
Result of Action
The result of the action of N-Succinimidyl 4-iodobenzoate is the production of radiolabeled proteins and peptides that can be used for the diagnosis and therapy of various diseases . For example, the anti-HER2 5F7GGC Nanobody was radiolabeled using *I-SGMIB, resulting in a promising new conjugate for targeting HER2-expressing malignancies .
Action Environment
The action of N-Succinimidyl 4-iodobenzoate can be influenced by various environmental factors. For instance, the selection of an appropriate labeling method for a protein or peptide requires careful consideration of the fate of the molecule after its interaction with the biological milieu . Furthermore, the internalization process of the radiolabeled proteins and peptides can be affected by the cellular environment .
生化分析
Biochemical Properties
N-Succinimidyl 4-iodobenzoate plays a crucial role in biochemical reactions, primarily through its ability to label proteins and peptides. It interacts with enzymes, proteins, and other biomolecules by forming stable covalent bonds with lysine residues. This interaction is facilitated by the succinimidyl ester group, which reacts with the amine group of lysine. The iodobenzoate moiety provides a site for radioiodination, making it useful for tracking and imaging proteins in various biological systems .
Cellular Effects
N-Succinimidyl 4-iodobenzoate influences various cellular processes by labeling proteins that are involved in critical functions. It affects cell signaling pathways, gene expression, and cellular metabolism by modifying proteins that play key roles in these processes. For example, when used to label antibodies, it can enhance the targeting and internalization of these antibodies in cancer cells, thereby affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl 4-iodobenzoate involves its binding interactions with biomolecules. The succinimidyl ester group reacts with the amine group of lysine residues in proteins, forming a stable amide bond. This covalent attachment allows for the incorporation of the iodobenzoate moiety, which can be radioiodinated. This process enables the tracking and imaging of labeled proteins, providing insights into their distribution and function within biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinimidyl 4-iodobenzoate can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the labeled proteins remain stable for extended periods, allowing for long-term tracking and analysis. The compound may degrade over time, leading to a decrease in labeling efficiency and potential loss of signal .
Dosage Effects in Animal Models
The effects of N-Succinimidyl 4-iodobenzoate vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as affecting normal tissue distribution and causing off-target labeling. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing potential side effects .
Metabolic Pathways
N-Succinimidyl 4-iodobenzoate is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by enzymes that cleave the succinimidyl ester group, releasing the iodobenzoate moiety. This process can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, N-Succinimidyl 4-iodobenzoate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its ability to covalently attach to target proteins. This property allows for precise tracking and imaging of labeled proteins, providing valuable information on their distribution and function .
Subcellular Localization
The subcellular localization of N-Succinimidyl 4-iodobenzoate is determined by the targeting signals and post-translational modifications of the labeled proteins. The compound can direct labeled proteins to specific compartments or organelles, affecting their activity and function. This localization is crucial for studying the roles of proteins in various cellular processes and understanding their mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-Succinimidyl 4-iodobenzoate typically involves the reaction of N-hydroxysuccinimide with 4-iodobenzoic acid. The reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide. The process involves the following steps:
Activation of 4-iodobenzoic acid: The 4-iodobenzoic acid is first activated by reacting it with dicyclohexylcarbodiimide to form an active ester intermediate.
Formation of N-Succinimidyl 4-iodobenzoate: The active ester intermediate is then reacted with N-hydroxysuccinimide to form N-Succinimidyl 4-iodobenzoate.
Industrial Production Methods:
In industrial settings, the production of N-Succinimidyl 4-iodobenzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions:
N-Succinimidyl 4-iodobenzoate primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines and thiols. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane.
Reaction Conditions: The reactions are usually performed at room temperature or slightly elevated temperatures to facilitate the substitution process.
Major Products:
The major products formed from these reactions are the corresponding substituted benzoates, where the iodine atom is replaced by the nucleophile. For example, when reacted with an amine, the product is an amide derivative of the benzoate.
相似化合物的比较
N-Succinimidyl 3-iodobenzoate: Similar to N-Succinimidyl 4-iodobenzoate, this compound is used for the radioiodination of proteins and peptides. the position of the iodine atom on the benzene ring differs, which can affect the reactivity and stability of the labeled biomolecule.
N-Succinimidyl 4-fluorobenzoate: This compound is used for the fluorination of biomolecules. While it shares similar reactivity with N-Succinimidyl 4-iodobenzoate, the presence of fluorine instead of iodine can result in different biological properties and applications.
Uniqueness:
N-Succinimidyl 4-iodobenzoate is unique due to its ability to form stable amide bonds with primary amines, making it highly effective for the labeling of proteins and peptides. Its use in radioiodination provides a reliable method for tracking and imaging biomolecules in various research and medical applications. The compound’s stability and reactivity make it a valuable tool in the field of biochemistry and molecular biology.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJICALGSOMFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192294 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-25-6 | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039028256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Succinimidyl 4-iodobenzoate in the context of the provided research?
A1: N-Succinimidyl 4-iodobenzoate (PIB) is primarily used as a linker molecule for indirect radioiodination of biomolecules, specifically peptides and antibodies, as demonstrated in the research papers. [, , ] This allows researchers to introduce radioactive iodine isotopes, like Iodine-125 (125I) or Iodine-124 (124I), into these molecules for in vitro and in vivo studies. [, , ]
Q2: What are the advantages of using N-Succinimidyl 4-iodobenzoate for indirect radiolabeling compared to direct methods?
A2: One key advantage highlighted in the research is the reduced thyroid uptake observed with indirectly labeled conjugates compared to direct radioiodination using methods like Chloramine T. [] This suggests that the N-Succinimidyl 4-iodobenzoate linker may lead to different catabolites that minimize free radioactive iodine release and accumulation in the thyroid. [] This is important for safety and accurate biodistribution studies.
Q3: How does the choice of radiolabeling method, specifically using N-Succinimidyl 4-iodobenzoate vs. residualizing radiometal labels, affect imaging results?
A3: The research comparing N-Succinimidyl 4-iodobenzoate (a non-residualizing label) to indium-111 (a residualizing label) for labeling a HER3-targeting affibody molecule showed that the choice of label impacts biodistribution and imaging contrast. [] The 125I-PIB labeled molecule cleared faster from most tissues, leading to higher tumor-to-organ ratios at early time points, particularly for the liver. [] This suggests that non-residualizing labels like 125I-PIB might be advantageous for imaging targets like HER3 with significant physiological expression in normal organs. []
Q4: Are there any limitations or challenges associated with using N-Succinimidyl 4-iodobenzoate for radiolabeling?
A4: While the research highlights advantages of N-Succinimidyl 4-iodobenzoate, it also points to potential limitations. One study noted that although the 125I-PIB labeled affibody molecule provided improved tumor-to-organ ratios, the overall tumor uptake was lower compared to the indium-111 labeled counterpart. [] This suggests that further optimization of labeling strategies using N-Succinimidyl 4-iodobenzoate might be necessary to enhance tumor uptake and retention for improved imaging sensitivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)

![4,5-DIHYDRO[1,2,5]OXADIAZOLO[3,4-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1197379.png)











